molecular formula C10H13NS2 B8517041 3,4-Dimethyl-2-(methylaminomethyl)thieno[2,3-b]thiophene

3,4-Dimethyl-2-(methylaminomethyl)thieno[2,3-b]thiophene

Cat. No. B8517041
M. Wt: 211.4 g/mol
InChI Key: FDPNEPCLNNFMLV-UHFFFAOYSA-N
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Patent
US07557125B2

Procedure details

According to the procedure of Preparation 24(a), except substituting 3,4-dimethylthieno[2,3-b]thiophene-2-carboxaldehyde (0.5 g, 2.5 mmole) for the 1-methylindole-2-carboxaldehyde, the title compound (0.28 g, 53%) was prepared as a colorless oil: MS (ES) m/e 212 (M+H)+.
[Compound]
Name
24(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9]2[C:8]([CH3:10])=[CH:7][S:6][C:5]=2[S:4][C:3]=1[CH:11]=O.[CH3:13][N:14]1C2C(=CC=CC=2)C=C1C=O>>[CH3:1][C:2]1[C:9]2[C:8]([CH3:10])=[CH:7][S:6][C:5]=2[S:4][C:3]=1[CH2:11][NH:14][CH3:13]

Inputs

Step One
Name
24(a)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(SC=2SC=C(C21)C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC=2SC=C(C21)C)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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